Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride

Salt selection Aqueous solubility Formulation compatibility

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride (CAS 2377033-15-1) is a Boc-protected spirocyclic heterocyclic building block with molecular formula C13H25ClN2O3 and a molecular weight of 292.80 g·mol⁻¹. The compound belongs to the oxa-diazaspiro[5.5]undecane class, featuring a spirocyclic architecture that incorporates one oxygen and two nitrogen atoms distributed across two fused rings.

Molecular Formula C13H25ClN2O3
Molecular Weight 292.8
CAS No. 2377033-15-1
Cat. No. B2899437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride
CAS2377033-15-1
Molecular FormulaC13H25ClN2O3
Molecular Weight292.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2(C1)CCOCC2.Cl
InChIInChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-6-14-13(10-15)4-8-17-9-5-13;/h14H,4-10H2,1-3H3;1H
InChIKeyOQFIGJQEIIDMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride (CAS 2377033-15-1): Chemical Identity and Comparator Landscape


Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride (CAS 2377033-15-1) is a Boc-protected spirocyclic heterocyclic building block with molecular formula C13H25ClN2O3 and a molecular weight of 292.80 g·mol⁻¹ . The compound belongs to the oxa-diazaspiro[5.5]undecane class, featuring a spirocyclic architecture that incorporates one oxygen and two nitrogen atoms distributed across two fused rings . The 4-position Boc (tert-butyloxycarbonyl) protecting group and the hydrochloride salt form are the key structural features that distinguish this compound from its closest analogs: the free base (CAS 1781193-80-3), the 1-Boc regioisomer (CAS 1784405-96-4), the Cbz-protected variant (CAS 2482890-12-8), and the positional isomer scaffold 1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1279863-55-6) .

Why In-Class Substitution of Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride Risks Experimental Divergence


Within the oxa-diazaspiro[5.5]undecane family, seemingly minor structural variations—salt form, Boc position, oxygen placement, and protecting group identity—produce functionally non-interchangeable chemical entities. The hydrochloride salt (MW 292.80) versus the free base (MW 256.34) differ in aqueous solubility and protonation state, directly impacting reaction yields and biological assay conditions . The 4-Boc versus 1-Boc regiochemistry determines which nitrogen atom remains available for downstream functionalization, altering the vector and reactivity of subsequent coupling steps . Critically, the 9-oxa-1,4-diazaspiro scaffold is structurally distinct from the more extensively patented 1-oxa-4,9-diazaspiro scaffold, which has been optimized as a sigma-1 receptor/µ-opioid receptor dual pharmacophore in clinical candidate EST73502 [1]. Substituting one scaffold for the other without confirmatory binding or functional data introduces an unvalidated variable. The quantitative evidence below establishes the specific, measurable parameters on which procurement and experimental design decisions should rest.

Quantitative Differentiation Evidence: Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation

The hydrochloride salt (CAS 2377033-15-1) has a molecular weight of 292.80 g·mol⁻¹ (C13H25ClN2O3), representing a 14.2% mass increase over the free base (CAS 1781193-80-3, MW 256.34, C13H24N2O3) . The protonation of the tertiary amine and chloride counterion predictably enhances aqueous solubility relative to the neutral free base, a class-level property of amine hydrochloride salts [1]. This solubility differential is material for aqueous-phase reactions, biological assays in physiological buffers, and salt-form-requiring formulation workflows where the free base may exhibit insufficient dissolution.

Salt selection Aqueous solubility Formulation compatibility

4-Boc vs. 1-Boc Regioisomer: Protecting Group Position Determines Downstream Functionalization Vector

In the target compound, the Boc group is installed at the 4-position of the 9-oxa-1,4-diazaspiro[5.5]undecane scaffold, leaving the 1-position secondary amine available for further derivatization. In contrast, the 1-Boc regioisomer (CAS 1784405-96-4, MW 256.34) protects the 1-position nitrogen, exposing the 4-position amine . These two regioisomers are not interchangeable in synthetic sequences: the spatial orientation and electronic environment of the free amine differ, which can affect the regioselectivity and yield of subsequent N-alkylation, acylation, or sulfonylation reactions [1].

Protecting group strategy Regioselective functionalization Spirocyclic scaffold diversification

Boc vs. Cbz Protecting Group: Orthogonal Deprotection Conditions Enable Sequential Synthetic Strategies

The target compound employs a Boc protecting group (acid-labile, typically cleaved with TFA or HCl/dioxane), whereas the Cbz-protected analog (CAS 2482890-12-8, MW 290.36, C16H22N2O3) requires hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) for removal . The Boc group's mild acidic deprotection (e.g., 20-50% TFA in DCM, 0-25 °C, 0.5-2 h) is compatible with substrates containing benzyl ethers, alkenes, and other hydrogenation-sensitive functionalities, whereas Cbz deprotection via hydrogenolysis would reduce these groups [1]. This orthogonality makes the Boc-protected compound the preferred choice when the synthetic route contains hydrogenation-sensitive motifs.

Orthogonal protection Solid-phase synthesis Multistep synthesis

9-Oxa-1,4-diazaspiro vs. 1-Oxa-4,9-diazaspiro Scaffold: Differentiated Pharmacological Development Trajectories

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been extensively optimized in a lead optimization program by Laboratorios del Dr. Esteve, yielding clinical candidate EST73502 (compound 14u), a dual µ-opioid receptor agonist and σ1 receptor antagonist with demonstrated analgesic activity comparable to oxycodone in preclinical pain models [1]. The 9-oxa-1,4-diazaspiro scaffold, in contrast, has not been the focus of a comparable public lead optimization campaign, and its biological target profile remains less characterized . The repositioning of the oxygen atom from position 1 to position 9 alters the electronic distribution and three-dimensional conformation of the spirocyclic system, which can result in distinct binding affinities and selectivity profiles at protein targets [2].

Scaffold hopping Sigma receptor Pain therapeutics Kinase inhibition

Commercial Purity Specification: 98% (Leyan) vs. 95% Minimum (Alternative Suppliers)

Leyan (Shanghai HaoHong Biomedical Technology) specifies a purity of 98% for CAS 2377033-15-1 , while CymitQuimica lists a minimum purity of 95% for the same compound . The 3-percentage-point difference in nominal purity specification may be significant for applications requiring high-purity starting materials, such as fragment-based screening, biophysical assays (SPR, ITC, NMR), or late-stage functionalization where impurities can interfere with reaction outcomes or biophysical measurements.

Purity specification Quality control Procurement benchmark

Patent Status and Supply Restrictions: A Differentiating Factor in Procurement Feasibility

ChemicalBook explicitly states for CAS 2377033-15-1: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited' and that 'the patent owner or licensee of the product has not released any relevant information for the time being' . In contrast, the closely related 9-oxa-1,4-diazaspiro[5.5]undecane parent scaffold (CAS 303802-17-7) is commercially available without such restrictions from multiple suppliers including Fluorochem (purity 98%) . This patent-related supply constraint represents a material procurement consideration not present for the unprotected parent scaffold or the 1-oxa-4,9-diazaspiro positional isomer series, which is widely commercially available.

Patent landscape Freedom to operate Supply chain

Highest-Value Application Scenarios for Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Underexplored Spirocyclic Scaffold for Proprietary Lead Generation

The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold represents a less-explored chemotype compared to the extensively patented 1-oxa-4,9-diazaspiro series optimized by Esteve for dual MOR/σ1R pharmacology [1]. Research groups pursuing novel, patentable chemical space for kinase inhibition or other target classes can leverage the 4-Boc-protected scaffold (with the 1-position amine available for diversification) as a starting point for library synthesis. The 98% purity specification from Leyan supports fragment-based screening and biophysical assay workflows where impurity profiles must be minimized .

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategies

When synthetic routes demand orthogonal protection of two secondary amines, the 4-Boc-9-oxa-1,4-diazaspiro scaffold provides the acid-labile Boc group at the 4-position while leaving the 1-position amine free for selective functionalization or orthogonal protection with a different group (e.g., Fmoc, Alloc) [1]. This contrasts with the 1-Boc regioisomer (CAS 1784405-96-4), which reverses the available functionalization site, and the Cbz analog (CAS 2482890-12-8), which requires hydrogenolysis conditions incompatible with many functional groups .

Aqueous-Phase Reaction and Biological Assay Development Requiring Salt-Form Solubility

The hydrochloride salt form (CAS 2377033-15-1) provides enhanced aqueous solubility relative to the free base (CAS 1781193-80-3), making it the appropriate choice for reactions conducted in aqueous or mixed aqueous-organic media and for biological assays performed in physiological buffers [1]. The 14.2% mass difference between salt and free base must be accounted for in stoichiometric calculations when preparing stock solutions or reaction mixtures.

Patent-Landscape-Conscious Procurement for Pre-Competitive Research

The ChemicalBook patent restriction notice for CAS 2377033-15-1 signals that this specific compound may be covered by active patent protection [1]. For academic or pre-competitive research programs that require freedom to operate or publication without patent encumbrance, users may alternatively select the unrestricted 9-oxa-1,4-diazaspiro[5.5]undecane parent scaffold (CAS 303802-17-7) and perform in-house Boc protection at the desired position. Conversely, industrial users with appropriate licensing may prioritize this protected building block to accelerate synthesis timelines.

Quote Request

Request a Quote for Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.